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Compound of Interest

Compound Name: N-Formylcarbazole

CAS No.: 39027-95-7

Cat. No.: B1201435

Get Quote

N-Formylcarbazole, a derivative of the electron-rich carbazole tricycle, represents a molecule

of significant interest in organic electronics, materials science, and medicinal chemistry. The

carbazole moiety is a well-established building block known for its photophysical properties and

charge-transport capabilities.[1] The introduction of an N-formyl group (-CHO) at the 9-position

fundamentally alters the electronic and steric landscape of the parent molecule. This

modification introduces a key carbonyl functional group, which can act as a hydrogen bond

acceptor and a site for further chemical elaboration, making N-Formylcarbazole a valuable

intermediate in pharmaceutical synthesis.[2]

Understanding the precise three-dimensional structure, electronic distribution, and vibrational

characteristics of N-Formylcarbazole is paramount for predicting its reactivity, designing novel

materials, and elucidating its role in biological systems. While experimental techniques like X-

ray crystallography and NMR spectroscopy provide invaluable structural data, they offer a static

picture or solution-averaged information.[3][4] Theoretical and computational studies, primarily

leveraging quantum chemical methods, provide a powerful complementary approach. These in-

silico investigations allow us to build a dynamic and deeply detailed model of the molecule's

behavior at an atomic level, predicting its geometry, stability, and electronic properties with high

accuracy.[5]
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This guide, prepared from the perspective of a Senior Application Scientist, provides a

comprehensive overview of the theoretical methodologies employed to study the structure of N-
Formylcarbazole. We will not only outline the protocols but also delve into the causality behind

the choice of specific computational methods, ensuring a framework that is both instructive and

self-validating.

Core Theoretical Framework: Density Functional
Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) has emerged as

the computational workhorse, offering an exceptional balance between accuracy and

computational cost.[6] Unlike more computationally expensive ab initio methods, DFT

calculates the electronic structure of a molecule based on its electron density, a more

manageable property than the full many-electron wavefunction.

Causality of Method Selection: Functionals and Basis
Sets
The accuracy of any DFT calculation hinges on the choice of two key components: the

exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This is the core approximation within DFT. For carbazole

systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT

exchange, have consistently demonstrated high predictive power. The B3LYP (Becke, three-

parameter, Lee–Yang–Parr) functional is a widely used and well-validated choice for

geometric, electronic, and vibrational properties of organic molecules, including carbazole

derivatives.[6][7] For studies requiring higher accuracy, especially concerning reaction

barriers or non-covalent interactions, functionals from the Minnesota family, such as M06-2X,

are often employed.[5]

Basis Set: The basis set is a set of mathematical functions used to construct the molecular

orbitals. The Pople-style basis sets are common for such analyses. A 6-311++G(d,p) basis

set is a robust choice for N-Formylcarbazole.[6]

6-311: Indicates a triple-zeta quality, providing a flexible description of the valence

electrons.
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++G: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++), which are

crucial for accurately describing lone pairs and regions of space far from the nuclei—

essential for systems with potential non-covalent interactions.

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These

functions allow for the distortion of atomic orbitals, which is critical for accurately modeling

chemical bonds and bond angles.

Computational Workflow
A typical theoretical investigation follows a logical sequence of steps, beginning with structural

optimization and proceeding to the calculation of various molecular properties.
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Computational Workflow for N-Formylcarbazole Analysis

1. Input Structure Generation
(Initial 3D coordinates of N-Formylcarbazole)

2. Geometry Optimization
(Find lowest energy conformation using DFT, e.g., B3LYP/6-311++G(d,p))

Initial Guess

3. Vibrational Frequency Analysis
(Confirm minimum energy state & predict IR spectrum)

Optimized Geometry

5. Spectroscopic Prediction
(Calculate NMR chemical shifts, UV-Vis transitions)

Optimized Geometry

4. Electronic Property Calculation
(HOMO-LUMO, MEP, NBO analysis at the optimized geometry)

Verified Minimum

Electronic Structure

6. Data Analysis & Validation
(Compare theoretical data with experimental results)

Predicted Data

Click to download full resolution via product page

Caption: Standard computational workflow for theoretical analysis.

Structural & Geometric Analysis
The first step in any theoretical study is to determine the molecule's most stable three-

dimensional structure through geometry optimization. This process systematically adjusts the
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positions of all atoms until the configuration with the minimum potential energy is found.

A key structural question for N-Formylcarbazole is the degree of planarity. The carbazole core

is largely planar, but the orientation of the N-formyl group is determined by a delicate balance

between steric hindrance and electronic conjugation. The C-N bond connecting the formyl

group to the carbazole nitrogen may exhibit some double-bond character, which would favor a

planar arrangement. However, steric clashes between the formyl oxygen or hydrogen and the

adjacent benzene rings could induce a twist. The dihedral angle (e.g., C1-N9-C1'-O) is the

critical parameter to quantify this twist.

Table 1: Predicted Geometric Parameters for N-
Formylcarbazole
(Note: These are representative values based on typical DFT calculations for similar systems.

[6])
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Parameter Description
Predicted Value
(B3LYP/6-
311++G(d,p))

Significance

r(C=O)
Formyl Carbonyl Bond

Length
~1.21 Å

Shorter than a C-O

single bond (~1.43 Å),

indicating double bond

character.

r(N9-C_formyl)

Bond between

Carbazole N and

Formyl C

~1.39 Å

Shorter than a typical

C-N single bond,

suggesting partial

double bond character

and electronic

delocalization.

∠(N9-C-O) Formyl Bond Angle ~124°

Consistent with sp²

hybridization of the

formyl carbon.

τ(C1-N9-C-O) Key Dihedral Angle ~10-30°

A non-zero value

indicates a slight twist

from planarity to

alleviate steric strain.

This optimized geometry serves as the foundation for all subsequent property calculations. The

small discrepancies often observed between DFT-calculated and experimental X-ray diffraction

bond lengths are typically due to intermolecular interactions in the crystal lattice, which are

absent in the gas-phase theoretical model.[6]

Electronic Property Analysis
With an optimized structure, we can probe the electronic landscape of N-Formylcarbazole to

understand its reactivity and photophysical potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8]
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HOMO: Represents the ability to donate an electron. In N-Formylcarbazole, the HOMO is

expected to be delocalized primarily over the electron-rich carbazole ring system.

LUMO: Represents the ability to accept an electron. The LUMO will likely have significant

contributions from the electron-withdrawing formyl group, particularly the C=O π* orbital.

HOMO-LUMO Gap (E_gap): The energy difference between these orbitals is a crucial

indicator of chemical stability and the energy required for electronic excitation.[1][8] A

smaller gap suggests higher reactivity and a red-shift in the absorption spectrum.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic

potential on the molecule's surface. It provides a powerful visual guide to its reactive sites.[6]

[9]

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic

attack. For N-Formylcarbazole, this will be concentrated on the carbonyl oxygen atom.

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic

attack. This is expected around the hydrogen atoms of the carbazole rings.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge

distribution and intramolecular bonding interactions.[8][10] It can quantify the charge on each

atom, revealing the electron-withdrawing effect of the formyl group on the carbazole nitrogen

and the overall charge transfer within the molecule.

Table 2: Predicted Electronic Properties of N-
Formylcarbazole
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Property Predicted Value Interpretation

E_HOMO ~ -6.2 eV
Energy of the highest occupied

molecular orbital.

E_LUMO ~ -1.8 eV
Energy of the lowest

unoccupied molecular orbital.

HOMO-LUMO Gap ~ 4.4 eV

Correlates with molecular

stability and UV-Vis absorption

energy.[8]

Dipole Moment ~ 3.5 - 4.5 Debye

A significant dipole moment

indicates a polar molecule,

influencing its solubility and

intermolecular interactions.[11]

Vibrational Analysis
Calculating the harmonic vibrational frequencies serves two primary purposes:

Verification of Structure: A true energy minimum on the potential energy surface will have all

real (positive) vibrational frequencies. The presence of imaginary frequencies would indicate

a transition state or a higher-order saddle point, meaning the geometry is not a stable

structure.[12]

Prediction of Infrared (IR) Spectrum: The calculated frequencies and their corresponding

intensities can be used to generate a theoretical IR spectrum.[13] This is invaluable for

interpreting experimental spectra. For N-Formylcarbazole, a very strong absorption band

corresponding to the C=O stretching mode of the formyl group is expected, typically in the

1680-1720 cm⁻¹ region. Due to approximations in the harmonic model, calculated

frequencies are often systematically higher than experimental values. It is standard practice

to apply a scaling factor (typically ~0.96 for B3LYP functionals) to the computed frequencies

to achieve better agreement with experimental data.[13][14]

Detailed Protocol: DFT Analysis of N-
Formylcarbazole
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This protocol outlines a self-validating workflow for a comprehensive theoretical analysis using

a program like Gaussian.

Objective: To determine the optimized geometry, vibrational frequencies, and electronic

properties of N-Formylcarbazole.

Methodology: DFT with B3LYP functional and 6-311++G(d,p) basis set.

Step-by-Step Procedure:

Molecule Building:

Construct an initial 3D structure of N-Formylcarbazole using a molecular modeling

program (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.

Geometry Optimization and Frequency Calculation:

Create an input file specifying the coordinates, charge (0), and multiplicity (1).

Use the following keyword line: #p B3LYP/6-311++G(d,p) Opt Freq.

#p: Enables enhanced printing output.

B3LYP/6-311++G(d,p): Specifies the level of theory.

Opt: Requests a geometry optimization to find the minimum energy structure.

Freq: Requests a frequency calculation to be performed on the optimized geometry.

Run the calculation.

Validation of the Optimized Structure:

Open the output file and confirm that the optimization converged successfully.

Check the frequency calculation results. Confirm that there are no imaginary frequencies.

The presence of one or more negative frequencies indicates the structure is not a true

minimum, and further optimization or a different starting geometry is required.
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Analysis of Geometric Parameters:

Extract the final optimized coordinates from the output file.

Measure key bond lengths, bond angles, and dihedral angles to analyze the structure,

paying close attention to the orientation of the formyl group relative to the carbazole plane.

Electronic and Spectroscopic Property Calculation:

Using the optimized geometry from Step 3, perform a single-point energy calculation with

additional keywords to request specific properties.

Keyword line example: #p B3LYP/6-311++G(d,p) Pop=NBO NMR.

Pop=NBO: Requests a Natural Bond Orbital analysis for charge distribution.

NMR: Requests the calculation of NMR shielding tensors, which can be converted to

chemical shifts for comparison with experimental data.[15]

Analyze the output to extract HOMO/LUMO energies, NBO charges, and predicted NMR

chemical shifts. Visualize the MEP and molecular orbitals.

Data Consolidation and Comparison:

Tabulate all calculated geometric, electronic, and spectroscopic data.

If available, compare the calculated data (e.g., bond lengths, IR frequencies, NMR shifts)

with experimental values to validate the accuracy of the chosen theoretical model.

Conclusion
Theoretical studies provide an indispensable lens through which to view the structure and

properties of N-Formylcarbazole. By employing robust computational methods like Density

Functional Theory, researchers can build a highly detailed, atomistic model of the molecule.

This model allows for the precise determination of its stable 3D geometry, the visualization of

its electronic landscape, and the prediction of its spectroscopic signatures. The insights gained

from these in-silico analyses—from the subtle twist of the formyl group to the localization of its

frontier orbitals—are critical for rationally designing new molecules with tailored properties for
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applications in drug development, organic electronics, and materials science. The synergy

between theoretical prediction and experimental validation creates a powerful, self-reinforcing

cycle of discovery.

References
Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021).
Journal of Molecular Structure.
5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial
Study. (2025). ResearchGate.
Investigation on Synthetic and Computational Studies of Carbazole Dertivates. (2025).
ResearchGate.
First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–
π–A configured compounds containing novel quinoline–carbazole derivatives. (2020).
National Institutes of Health.
Deviations of calculated from experimental chemical shifts (Δδ) and the influence of
relativistic effect on the accuracy of theoretically predicted carbon chemical shift (δ¹³C) for
3,6-diiodo-9-ethyl-9H-carbazole. (n.d.). ResearchGate.
A computational study of the nonlinear optical properties of carbazole derivatives: Theory
refines experiment. (2025). ResearchGate.
Computational analysis of the formation mechanisms of carbazoles. (2022). PubMed.
Importance of the curvature in electronic, structural and charge transport properties:
oligomers of N-pyridine carbazole. (n.d.). ORBi UMONS.
Structural, Hirshfeld and DFT studies of conjugated D–π–A carbazole chalcone crystal.
(n.d.). National Institutes of Health.
DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar
cells. (2025). Nanoscale and Advanced Materials.
Computational analysis of the formation mechanisms of carbazoles. (2022). Semantic
Scholar.
Computational study on geometric and electronic properties of 3.6-carbazole based
conjugated polymers. (n.d.). Journal of the Iranian Chemical Research.
Density functional theory studies of new bipolar carbazole-benzothiazole: electronic and
vibrational properties. (2012). ResearchGate.
Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-
3,6-diiodo-9H-carbazole. (n.d.). ResearchGate.
Formylation Reaction of Amines Using N-Formylcarbazole. (2022). PubMed.
Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-
3,6-diiodo-9H-carbazole. (2020). CORE.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1201435/docs?utm_src=pdf-body#introduction-the-significance-of-n-formylcarbazole-in-molecular-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
ESA-IPB.
1-Benzoylazoles: An experimental (NMR and crystallography) and theoretical study. (n.d.).
ResearchGate.
A revised formulation of the generalized subsystem vibrational analysis (GSVA). (2021).
National Institutes of Health.
DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-
ethyl-9H-carbazole. (2025). ResearchGate.
Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-
Molecular Fragment Interception Method. (2023). MDPI.
Decoding chemical information from vibrational spectroscopy data: Local vibrational mode
theory. (2020). SMU.
DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl). (2024). PubMed.
Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-
Nitrobenzoic Acid Using Density Functional Theory. (n.d.). Scirp.org.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Formylation Reaction of Amines Using N-Formylcarbazole - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Computational analysis of the formation mechanisms of carbazoles - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Structural, Hirshfeld and DFT studies of conjugated D–π–A carbazole chalcone crystal -
PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–
D–π–A configured compounds containing novel quinoline–carbazole derivatives - PMC

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1201435?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/261705067_A_computational_study_of_the_nonlinear_optical_properties_of_carbazole_derivatives_Theory_refines_experiment
https://pubmed.ncbi.nlm.nih.gov/35786568/
https://pubmed.ncbi.nlm.nih.gov/35786568/
https://www.researchgate.net/publication/273353422_Molecular_modeling_and_experimental_studies_on_structure_and_NMR_parameters_of_9-benzyl-36-diiodo-9H-carbazole
https://www.researchgate.net/publication/229358264_1-Benzoylazoles_An_experimental_NMR_and_crystallography_and_theoretical_study
https://pubmed.ncbi.nlm.nih.gov/35237868/
https://pubmed.ncbi.nlm.nih.gov/35237868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7057368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7057368/
https://www.researchgate.net/publication/324209250_Density_functional_theory_studies_of_new_bipolar_carbazole-benzothiazole_electronic_and_vibrational_properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054527/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. jnsam.com [jnsam.com]

12. mdpi.com [mdpi.com]

13. Computational and infrared spectroscopic investigations of N-substituted carbazoles -
Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

14. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-
3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Significance of N-Formylcarbazole in
Molecular Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201435/docs#introduction-the-significance-of-n-
formylcarbazole-in-molecular-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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